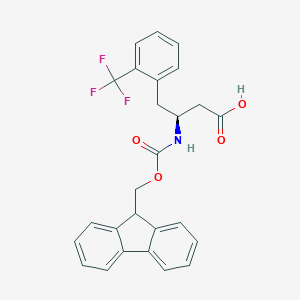

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid

Vue d'ensemble

Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is a useful research compound. Its molecular formula is C26H22F3NO4 and its molecular weight is 469.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

It is known that in some solutions, the compound can isomerize, forming a corresponding 3-hydroxybenzoxaborole . This suggests that the compound may interact with its targets through a process of isomerization .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can include pH, temperature, and the presence of other molecules, which can all potentially affect the compound’s action .

Activité Biologique

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid, commonly referred to as Fmoc-Asp(OH)-OtBu, is a derivative of aspartic acid modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and synthesized derivatives.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 405.42 g/mol. The structure features a fluorenyl group that enhances stability and solubility, making it suitable for biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C22H22F3N1O4 |

| Molecular Weight | 405.42 g/mol |

| CAS Number | Not specified |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The Fmoc group serves as a protective moiety during synthesis but can also influence the compound's binding affinity to biological targets.

- Enzyme Inhibition : Research indicates that similar fluorenyl derivatives exhibit inhibitory effects on enzymes such as butyrylcholinesterase (BuChE), which is crucial in neurodegenerative diseases like Alzheimer's . The binding interactions are enhanced by the structural conformation provided by the fluorenyl group.

- Antimicrobial Activity : Fluorenone derivatives have shown promising antimicrobial properties against various pathogens, including resistant strains of bacteria . The introduction of electron-withdrawing groups, such as trifluoromethyl, has been linked to increased potency against Gram-positive and Gram-negative bacteria.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of several fluorenone derivatives, including those structurally similar to this compound). The results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Enzyme Inhibition

In another investigation focused on BuChE inhibitors, compounds derived from fluorenes were synthesized and tested for their inhibitory effects. The study highlighted that the S enantiomer exhibited a significantly lower IC50 value compared to its R counterpart, indicating higher efficacy in enzyme inhibition . This suggests that this compound may possess similar properties.

Research Findings

Research findings indicate that the structural modifications introduced by the Fmoc group and trifluoromethyl substitution enhance the biological activity of this compound:

Applications De Recherche Scientifique

Peptide Synthesis

One of the primary applications of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is in the synthesis of peptides. The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide sequences. This method is crucial for developing peptide-based therapeutics, including hormones and enzyme inhibitors.

Drug Development

Research has indicated that compounds incorporating trifluoromethyl groups exhibit enhanced biological activity and improved pharmacokinetic properties. For instance, studies have shown that peptides synthesized with this compound demonstrate increased potency against specific targets, such as receptors involved in metabolic disorders .

Anticancer Research

Recent investigations have explored the potential of Fmoc-protected peptides in anticancer therapies. The incorporation of this compound into peptide sequences has been linked to enhanced apoptosis in cancer cells due to improved binding affinity to tumor-associated receptors .

Enzyme Inhibition

Studies have demonstrated that peptides containing this compound can act as effective enzyme inhibitors. For example, research highlighted its role in inhibiting proteases involved in cancer metastasis, suggesting a therapeutic pathway for cancer treatment .

Antimicrobial Activity

There is emerging evidence that compounds like this compound exhibit antimicrobial properties. Peptides synthesized with this compound have shown activity against various bacterial strains, indicating its potential use in developing new antibiotics .

Case Studies

Propriétés

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3NO4/c27-26(28,29)23-12-6-1-7-16(23)13-17(14-24(31)32)30-25(33)34-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,30,33)(H,31,32)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHLUOQJPWBMSQ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301123763 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301123763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270065-75-3 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301123763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.